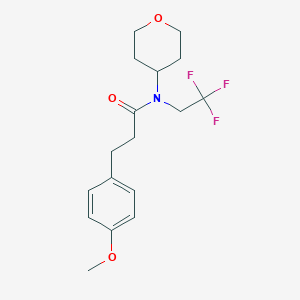
4-(1H-1,2,4-triazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(1H-1,2,4-triazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride” is a chemical compound with the CAS Number: 1394040-14-2 . It has a molecular weight of 294.16 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClN3O2S.ClH/c10-16(14,15)9-3-1-8(2-4-9)5-13-7-11-6-12-13;/h1-4,6-7H,5H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound has a melting point of 172-174 degrees Celsius . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Anticancer Activity Evaluation
The synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole derivatives, akin to the chemical structure of interest, demonstrated moderate anticancer activity against various cancer cell lines, showcasing the potential of sulfonyl chloride derivatives in medicinal chemistry for drug design and cancer therapy (Salinas-Torres et al., 2022).
Reactivity and Synthesis Applications
The reactivity of 1,2,3-triazoles towards sulfonyl chlorides has been explored, highlighting a novel approach to synthesizing 1- and 2-sulfonyl-4-azolyl-1,2,3-triazoles. This demonstrates the utility of sulfonyl chlorides in synthesizing regioisomeric structures, which could be pivotal in developing new chemical entities with potential biological activities (Beryozkina et al., 2015).
Catalysis and Reaction Media
A study using 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as catalysts for Friedel-Crafts sulfonylation reactions showcases the role of sulfonyl chlorides in enhancing reactivity and yield in synthetic organic chemistry. This application underscores the importance of sulfonyl chlorides in facilitating complex chemical reactions (Nara et al., 2001).
Structural and Spectral Analysis
Research on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, synthesized from reactions involving sulfonyl chloride derivatives, provides insights into molecular geometry, vibrational frequencies, and electronic structures through X-ray diffraction and DFT studies. Such analyses are crucial for understanding the physical and chemical properties of new compounds (Sarojini et al., 2012).
Metal-Organic Frameworks (MOFs)
The creation of metal-organic frameworks (MOFs) using sulfonyl chloride derivatives as ligands illustrates the versatility of these compounds in constructing novel materials with potential applications in gas storage, separation, and catalysis. An example is the self-assembly of a three-dimensional cage through reactions involving palladium chloride, demonstrating the strategic use of sulfonyl chlorides in materials science (Hartshorn & Steel, 1997).
Wirkmechanismus
Target of Action
Similar compounds have shown potent inhibitory activities against cancer cell lines such as mcf-7 and hct-116 . These cell lines are often used in research as models for breast cancer and colon cancer, respectively .
Mode of Action
It has been observed that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death, which is a crucial process in preventing the uncontrolled growth of cells, a characteristic feature of cancer.
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation through the induction of apoptosis . This leads to a decrease in the number of cancer cells, potentially slowing the progression of the disease.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(1,2,4-triazol-1-ylmethyl)benzenesulfonyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2S.ClH/c10-16(14,15)9-3-1-8(2-4-9)5-13-7-11-6-12-13;/h1-4,6-7H,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHSRYRUTBWOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)S(=O)(=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2987294.png)
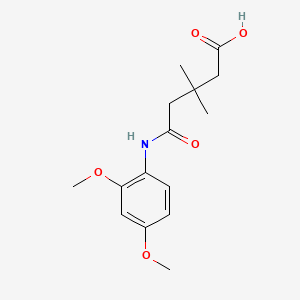
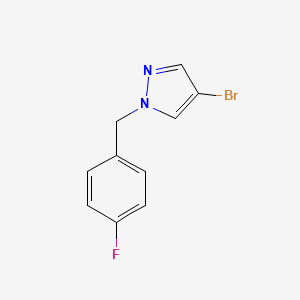

![Methyl 2-[(2-chloro-6-ethylpyridine-4-carbonyl)amino]acetate](/img/structure/B2987299.png)
![3-allyl-5-(5-methylfuran-2-yl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2987300.png)
![N-(2,4-difluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2987301.png)
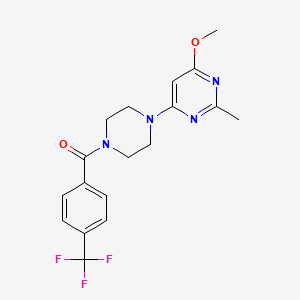
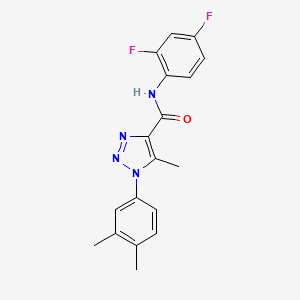
![(2-hydroxyphenyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2987307.png)
![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2987309.png)

